

# An In-depth Technical Guide on the Toxicological and Safety Evaluation of Epilactose

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Epilactose |           |
| Cat. No.:            | B123685    | Get Quote |

Disclaimer: This document summarizes the currently available public information on the toxicological and safety evaluation of **epilactose**. A comprehensive safety assessment as typically required for a new food or drug ingredient appears to be largely unavailable in the public domain. Significant data gaps exist, particularly concerning subchronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The information presented herein should be interpreted with caution and is intended for research and informational purposes only.

#### Introduction

**Epilactose** is a disaccharide composed of galactose and mannose, structurally similar to lactose. It is found in small quantities in heat-treated milk and can be produced enzymatically from lactose. Due to its potential prebiotic properties, including the promotion of beneficial gut microbiota, there is growing interest in its application in the food and pharmaceutical industries. A thorough toxicological and safety evaluation is paramount before its widespread use. This guide aims to consolidate the existing safety data for **epilactose** and to outline the standard toxicological evaluation framework that would be necessary for a comprehensive safety assessment.

# **Physicochemical Properties**



| Property          | Value                                  | Reference |
|-------------------|----------------------------------------|-----------|
| Chemical Name     | 4-O-β-D-galactopyranosyl-D-<br>mannose |           |
| CAS Number        | 50468-56-9                             |           |
| Molecular Formula | C12H22O11                              |           |
| Molecular Weight  | 342.30 g/mol                           | _         |

## **Non-clinical Safety Assessment**

A comprehensive non-clinical safety assessment for a new food ingredient typically involves a battery of in vitro and in vivo studies to evaluate various toxicological endpoints.

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Data Presentation: Acute Oral Toxicity of Epilactose

| Parameter          | Value      | Classification       | Reference |
|--------------------|------------|----------------------|-----------|
| GHS Classification | Category 4 | Harmful if swallowed | [1]       |
| Hazard Statement   | H302       | Harmful if swallowed | [1]       |

Experimental Protocols: Acute Oral Toxicity Study (General Protocol)

A standardized acute oral toxicity study, such as one following OECD Guideline 423, would typically involve the following steps:

- Test System: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
- Dosage: A stepwise procedure with a starting dose of 300 mg/kg body weight is often used.
   Depending on the outcome, the dose is increased or decreased in subsequent steps.
- Administration: The test substance is administered orally by gavage.



- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Subchronic (typically 90 days) and chronic (typically 1 year or longer) toxicity studies are essential to evaluate the potential adverse effects of repeated exposure to a substance.

Data Presentation: Subchronic and Chronic Toxicity of Epilactose

No publicly available data from subchronic or chronic toxicity studies on **epilactose** were found. This represents a significant data gap in its safety profile.

Experimental Protocols: 90-Day Subchronic Oral Toxicity Study (General Protocol)

A typical 90-day study in rodents (e.g., rats) according to OECD Guideline 408 would include:

- Test System: Groups of male and female rodents.
- Dosage: At least three dose levels and a concurrent control group.
- Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
- Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues from all animals.
- NOAEL Determination: The highest dose at which no adverse effects are observed (No-Observed-Adverse-Effect Level) is determined.

Genotoxicity assays are performed to detect the potential of a substance to cause damage to genetic material. A standard battery of tests is typically required.



Data Presentation: Genotoxicity of Epilactose

No publicly available data from genotoxicity studies (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) on **epilactose** were found. This is a critical data gap.

Experimental Protocols: Genotoxicity Testing Battery (General Protocols)

- Bacterial Reverse Mutation Test (Ames Test OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the
  potential of a substance to induce structural chromosomal abnormalities in cultured
  mammalian cells.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test in rodents evaluates chromosomal damage by detecting micronuclei in immature erythrocytes.

Long-term carcinogenicity studies in animals are conducted to assess the oncogenic potential of a substance.

Data Presentation: Carcinogenicity of **Epilactose** 

A material safety data sheet states that no component of **epilactose** is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1] However, this statement is likely based on the absence of data rather than on negative results from specific studies. No dedicated carcinogenicity studies on **epilactose** were found.

Experimental Protocols: Carcinogenicity Study (General Protocol)

A two-year carcinogenicity bioassay in rats and/or mice (following OECD Guideline 451 or 453) is the standard. This involves lifelong administration of the test substance and a thorough histopathological examination for neoplastic lesions.

These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.



Data Presentation: Reproductive and Developmental Toxicity of Epilactose

No publicly available data from reproductive or developmental toxicity studies on **epilactose** were found.

Experimental Protocols: Reproductive and Developmental Toxicity Studies (General Protocols)

- Two-Generation Reproduction Toxicity Study (OECD 416): Evaluates effects on fertility, pregnancy, and offspring development over two generations.
- Prenatal Developmental Toxicity Study (OECD 414): Assesses adverse effects on the pregnant female and the developing embryo and fetus.

#### **Human and Other Relevant Data**

Several studies have investigated the physiological effects of **epilactose** in animals, suggesting it has prebiotic properties.

- Gut Microbiota: Dietary supplementation with **epilactose** in rats led to an increase in beneficial bacteria such as Lactobacilli and bifidobacteria.[2][3]
- Bile Acid Metabolism: **Epilactose** has been shown to inhibit the conversion of primary to secondary bile acids, which may be a protective effect against colon cancer.[2][3]
- Blood Glucose: Oral administration of epilactose did not elevate plasma glucose concentration in mice.[2]
- Mineral Absorption: Studies in rats suggest that epilactose may promote the absorption of calcium and magnesium.[3]

While these studies provide some insight into the biological activity of **epilactose**, they do not substitute for formal toxicological evaluations.

## **Regulatory Status**

No information was found regarding a Generally Recognized as Safe (GRAS) notification for **epilactose** with the U.S. Food and Drug Administration (FDA) or a novel food application with the European Food Safety Authority (EFSA).



# **Environmental Toxicity**

Data Presentation: Environmental Toxicity of **Epilactose** 

| Parameter          | Value                | Classification                                             | Reference |
|--------------------|----------------------|------------------------------------------------------------|-----------|
| GHS Classification | Category 1 (Acute)   | Very toxic to aquatic                                      | [1]       |
| Hazard Statement   | H400                 | Very toxic to aquatic                                      | [1]       |
| GHS Classification | Category 1 (Chronic) | Very toxic to aquatic<br>life with long lasting<br>effects | [1]       |
| Hazard Statement   | H410                 | Very toxic to aquatic<br>life with long lasting<br>effects | [1]       |

## **Visualizations**





Click to download full resolution via product page

Caption: A typical workflow for the toxicological evaluation of a new ingredient.

#### Conclusion

The available data on the toxicological and safety profile of **epilactose** is sparse. While it is classified as "harmful if swallowed" and toxic to aquatic life based on a material safety data sheet, crucial data from systematic toxicological studies, including subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are not publicly available. The existing research focuses primarily on its potential prebiotic and physiological effects. A comprehensive and rigorous toxicological evaluation following international guidelines is necessary to establish a complete safety profile and to support any future applications of **epilactose** in food or pharmaceutical products. Researchers and developers should be aware of these significant data gaps and the need for further extensive safety studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Epilactose|50468-56-9|MSDS [dcchemicals.com]
- 2. Prebiotic properties of epilactose PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of epilactose on calcium absorption and serum lipid metabolism in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological and Safety Evaluation of Epilactose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123685#toxicological-and-safety-evaluation-of-epilactose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com